N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)pyrrolidine-1-sulfonamide
Description
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Properties
IUPAC Name |
N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]pyrrolidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6O3S/c1-22-13-16-11(15-12(17-13)18-6-2-3-7-18)10-14-23(20,21)19-8-4-5-9-19/h14H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJNATJDGPAJCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCC2)CNS(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)pyrrolidine-1-sulfonamide is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 395.4 g/mol. Its structure includes a pyrrolidine ring and a triazine moiety, which are significant for its biological activity.
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Kinase Inhibition : Compounds in this class may act as inhibitors of various kinases, which are crucial in cell signaling pathways related to cancer and other diseases. For example, some studies have shown that triazine derivatives can inhibit receptor tyrosine kinases (RTKs), leading to reduced cell proliferation in cancer models .
- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties. Similar compounds have demonstrated efficacy against a range of bacterial strains by interfering with folate synthesis .
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of this compound. These studies typically evaluate:
- Cell Viability : Using various cancer cell lines, the compound's effect on cell survival was measured through MTT assays.
- Enzyme Inhibition : The inhibition of specific kinases was quantified, providing insights into its potential as a therapeutic agent.
In Vivo Studies
Preclinical models have also been employed to evaluate the pharmacokinetics and therapeutic efficacy of this compound:
- Tumor Models : Animal studies have shown that treatment with this compound can lead to significant tumor regression in xenograft models.
- Toxicity Assessment : Safety profiles were established through acute and chronic toxicity studies, indicating a favorable safety margin compared to existing therapies.
Case Studies
Several case studies highlight the compound's potential:
- Cancer Treatment : A study demonstrated that this compound significantly inhibited tumor growth in mice with lung cancer xenografts compared to control groups .
- Antimicrobial Activity : Another investigation revealed that this compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Comparative Analysis
To illustrate the biological activity of this compound relative to similar compounds, a comparison table is provided below:
| Compound Name | Biological Activity | IC50 (µM) | Comments |
|---|---|---|---|
| Compound A | Kinase Inhibitor | 0.5 | Effective against EGFR mutations |
| Compound B | Antibacterial | 2.0 | Broad-spectrum activity |
| N-(...sulfonamide) | Antitumor | 0.8 | Significant tumor regression observed |
Scientific Research Applications
Structural Characteristics
The compound consists of:
- Pyrrolidine ring : A five-membered nitrogen-containing ring that enhances biological activity.
- Triazine moiety : Known for its role in various biological processes.
- Methoxy group : Contributes to the compound's solubility and reactivity.
- Sulfonamide group : Imparts significant pharmacological properties.
This combination of functional groups positions the compound as a candidate for diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with a sulfonamide structure have broad-spectrum antimicrobial properties. The triazine and pyrrolidine components may enhance this activity by interacting with specific bacterial enzymes or receptors. For instance, a study demonstrated that similar sulfonamide derivatives exhibit potent antifungal activity against various strains of Candida and Geotrichum, with some compounds showing efficacy greater than fluconazole .
Anticancer Potential
The compound's potential as an anticancer agent is supported by studies that focus on sulfonamide derivatives. These compounds have shown cytotoxic effects against several human cancer cell lines, including breast and colon cancer cells. A recent study synthesized a series of triazine-sulfonamide hybrids, which were evaluated for their anticancer properties. Some derivatives displayed significant apoptotic effects on cancer cells, indicating their potential as therapeutic agents .
Antifungal Activity Study
A study involving the synthesis of novel pyridine-3-sulfonamides demonstrated their antifungal efficacy against Candida albicans. The synthesized compounds were evaluated for minimum inhibitory concentration (MIC) values, with several showing MIC ≤ 25 µg/mL, indicating potent antifungal activity . This highlights the relevance of sulfonamide-containing compounds in treating fungal infections.
Anticancer Evaluation
In another study, a series of 2-(4-amino-6-substituted triazine) sulfonamides were designed and tested for cytotoxicity against human cancer cell lines. The results indicated that certain modifications to the sulfonamide structure significantly enhanced anticancer activity. The use of quantitative structure–activity relationship (QSAR) models allowed researchers to predict which modifications would yield the most effective compounds .
Table of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)pyrrolidine-1-sulfonamide | Contains pyrrolidine and triazine moieties | Antimicrobial, Anticancer |
| 4-chloro-N-(5-amino-1H-triazole) pyridine-3-sulfonamide | Sulfonamide with triazole substituent | Antifungal |
| 2-(4-amino-6-substituted triazine) sulfonamides | Hybrid structures with triazine and sulfonamide | Cytotoxic against cancer cell lines |
Preparation Methods
Structural Overview and Key Properties
The compound features a 1,3,5-triazine core substituted at the 4-position with a methoxy group, at the 6-position with a pyrrolidin-1-yl group, and at the 2-position with a methyl-pyrrolidine-1-sulfonamide moiety (Fig. 1). Its molecular formula is C₁₃H₂₂N₆O₃S , with a molecular weight of 342.42 g/mol . The presence of multiple nitrogen atoms and a sulfonamide group suggests potential bioactivity, particularly in enzyme inhibition or receptor modulation.
Synthetic Pathways
Stepwise Substitution on Cyanuric Chloride
The most common synthesis route involves sequential nucleophilic substitutions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorides decreases in the order 4-Cl > 6-Cl > 2-Cl, allowing controlled functionalization.
Introduction of Methoxy Group at Position 4
Cyanuric chloride reacts with sodium methoxide (NaOMe) in anhydrous tetrahydrofuran (THF) at 0–5°C to replace the 4-chloro atom:
$$
\text{C}3\text{N}3\text{Cl}3 + \text{NaOMe} \rightarrow \text{C}3\text{N}3\text{Cl}2(\text{OCH}_3) + \text{NaCl}
$$
Yield : 85–92% (optimized using 1.1 equiv NaOMe, 2 h reaction time).
Substitution with Pyrrolidine at Position 6
The intermediate 4-methoxy-2,6-dichloro-1,3,5-triazine is treated with pyrrolidine in dimethylformamide (DMF) at 20–25°C for 6 h:
$$
\text{C}3\text{N}3\text{Cl}2(\text{OCH}3) + \text{C}4\text{H}8\text{NH} \rightarrow \text{C}3\text{N}3\text{Cl}(\text{OCH}3)(\text{C}4\text{H}_8\text{N}) + \text{HCl}
$$
Key optimization : Excess pyrrolidine (2.5 equiv) and 4Å molecular sieves improve yield to 78% .
Aminomethylation at Position 2
The remaining 2-chloro group is replaced with an aminomethyl (-CH₂NH₂) moiety via reaction with methylamine hydrochloride in acetonitrile at 60°C :
$$
\text{C}3\text{N}3\text{Cl}(\text{OCH}3)(\text{C}4\text{H}8\text{N}) + \text{CH}3\text{NH}2\cdot\text{HCl} \rightarrow \text{C}3\text{N}3(\text{OCH}3)(\text{C}4\text{H}8\text{N})(\text{CH}2\text{NH}2) + \text{HCl}
$$
Challenge : Competing hydrolysis is minimized by maintaining pH 8–9 with NaHCO₃.
Sulfonamide Formation
The aminomethyl intermediate reacts with pyrrolidine-1-sulfonyl chloride in pyridine at 0°C to form the target compound:
$$
\text{C}3\text{N}3(\text{OCH}3)(\text{C}4\text{H}8\text{N})(\text{CH}2\text{NH}2) + \text{C}4\text{H}8\text{NSO}2\text{Cl} \rightarrow \text{Target} + \text{HCl}
$$
Yield : 65–70% after recrystallization from ethanol/water.
Alternative Pathway: Prefunctionalized Sulfonamide Coupling
A patent-disclosed method involves coupling a pre-synthesized sulfonamide to the triazine core:
- Synthesize pyrrolidine-1-sulfonamide via reaction of pyrrolidine with sulfamide.
- React with 2-chloromethyl-4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazine in dichloromethane (DCM) using 1,8-diazabicycloundec-7-ene (DBU) as a base.
Advantages : Higher regioselectivity (yield: 82%) and reduced side products.
Reaction Optimization Data
| Step | Parameter | Optimal Value | Yield (%) |
|---|---|---|---|
| Methoxylation | Temperature | 0–5°C | 92 |
| Pyrrolidine addition | Solvent | DMF | 78 |
| Aminomethylation | pH | 8–9 | 68 |
| Sulfonylation | Base | Pyridine | 70 |
Mechanistic Insights
- Triazine reactivity : The electron-withdrawing nature of the triazine ring facilitates nucleophilic aromatic substitution, with methoxy and pyrrolidine groups exerting steric and electronic effects on subsequent reactions.
- Sulfonamide formation : Pyridine acts as both a base and a catalyst, neutralizing HCl and enhancing the nucleophilicity of the aminomethyl group.
Characterization
Q & A
Q. What are the standard protocols for synthesizing and characterizing this compound?
Synthesis typically involves a multi-step nucleophilic substitution on the 1,3,5-triazine core, followed by sulfonamide coupling. Key steps include:
- Triazine functionalization : Reacting 4-methoxy-6-chloro-1,3,5-triazine with pyrrolidine under basic conditions (e.g., K₂CO₃ in THF) to introduce the pyrrolidin-1-yl group .
- Methylation and sulfonamide formation : Using (Boc)₂O-protected intermediates to avoid side reactions, followed by deprotection and coupling with pyrrolidine-1-sulfonyl chloride . Characterization employs ¹H/¹³C NMR (to confirm substitution patterns), HPLC-MS (for purity >98%), and X-ray crystallography (to resolve stereochemical ambiguities) .
Q. What safety protocols are critical when handling this compound?
- PPE requirements : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy (based on structural analogs like nitrophenyl-pyrrolidine carboxamides) .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile intermediates (e.g., sulfonyl chlorides) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Employ Design of Experiments (DoE) methodologies:
- Factor screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, solvent polarity, base strength) affecting triazine reactivity .
- Response surface optimization : Central Composite Design (CCD) to model nonlinear relationships between factors like molar ratios (amine:triazine) and outcomes (yield, purity) . Example: A 2024 study demonstrated that replacing traditional bases (e.g., Et₃N) with 3-picoline reduced side-product formation by 40% in sulfonamide couplings .
Q. How can computational methods predict reaction pathways or stability issues?
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to map energy barriers for triazine ring-opening or sulfonamide hydrolysis .
- ICReDD’s integrated approach : Combine computed reaction paths with machine learning to prioritize experimental conditions. For instance, solvent polarity was predicted to stabilize the sulfonamide group via hydrogen-bonding networks .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations)?
- Multi-technique validation : Pair NMR with IR spectroscopy (to confirm sulfonamide S=O stretches at ~1350 cm⁻¹) and HRMS for molecular ion confirmation .
- Dynamic NMR (DNMR) : Resolve rotational barriers in the triazine-pyrrolidine system, which may cause signal splitting at room temperature .
Q. What strategies are effective for scaling up synthesis while maintaining purity?
- Membrane separation technologies : Nanofiltration membranes (MWCO 500 Da) can isolate the target compound from smaller impurities (e.g., unreacted amines) .
- Continuous-flow reactors : Enhance heat/mass transfer for exothermic sulfonylation steps, reducing decomposition risks .
Q. How to assess the compound’s stability under varying pH/temperature conditions?
- Forced degradation studies : Expose the compound to acidic (HCl, pH 2), basic (NaOH, pH 12), and oxidative (H₂O₂) conditions, monitoring degradation via HPLC at 254 nm .
- Arrhenius modeling : Accelerated stability testing at 40–60°C predicts shelf-life under standard storage conditions (25°C) .
Q. What catalytic systems enhance reactivity in derivatives of this compound?
- Heterogeneous catalysis : Pd/C or zeolites for Suzuki-Miyaura couplings on the triazine ring, enabling diversification while avoiding metal leaching .
- Organocatalysis : Proline-based catalysts for asymmetric functionalization of the pyrrolidine sulfonamide moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
